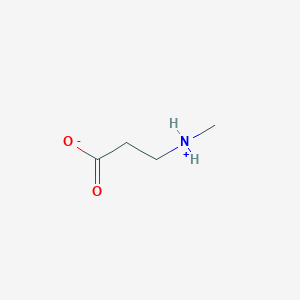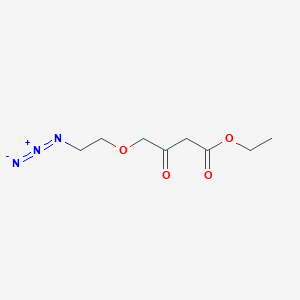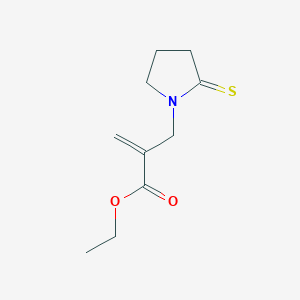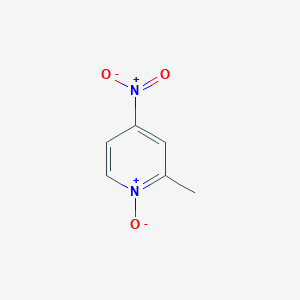
4-硝基-2-吡啶甲醛N-氧化物
描述
4-Nitro-2-picoline N-oxide is a nitroheterocyclic compound . It has the molecular formula C6H6N2O3 and a molecular weight of 154.1234 . It is also known by other names such as 4-Nitro-2-methylpyridine N-oxide, 2-Methyl-4-nitropyridine 1-oxide, and 2-Methyl-4-nitropyridine N-oxide .
Synthesis Analysis
4-Nitro-2-picoline N-oxide has been used in the synthesis of various compounds. For instance, it could be used to synthesize 2-Methyl-4-nitro-6-(pyridin-2-yl)pyridine 1-oxide, which is a key intermediate of Caerulomycin E and A . It has also been used in the synthesis of complexes of lanthanide perchlorates .Molecular Structure Analysis
The molecular structure of 4-Nitro-2-picoline N-oxide can be viewed using computational tools . The IUPAC Standard InChI is InChI=1S/C6H6N2O3/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3 .科学研究应用
Proteomics Research
“2-Picoline N-oxide” is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions. This compound could be used in various ways in this field, such as in protein purification, identification, and characterization.
Pharmaceutical Intermediates
It is also used as a pharmaceutical intermediate . Pharmaceutical intermediates are compounds that are used in the production of active pharmaceutical ingredients. They play a crucial role in the development and production of a wide range of medicines.
Synthesis of 4-Nitropyridine
“4-Nitropyridine”, a key intermediate in medicinal products, can be successfully prepared from “pyridine N-oxide” in a two-step approach . The first step involves the nitration of “pyridine N-oxide” to give “4-nitropyridine N-oxide”, followed by a reaction with PCl to give the final product .
Preparation of Pyridine Derivatives
“4-Nitropyridine” can be an excellent starting material for the preparation of pyridine derivatives . These derivatives are important synthetic intermediates for new pesticides and medicines .
Continuous Flow Synthesis
The continuous flow methodology can be used to minimize the accumulation of the highly energetic and potentially explosive nitration product . This enables the safe scale-up of “4-nitropyridine” with no “2-nitropyridine” by-product .
Synthesis of Complexes
New complexes, products of the interaction of Cu(NO(3))(2) and methyl-substituted “4-nitropyridine N-oxides” were synthesized . These complexes were characterized by elemental analysis, magnetic, spectroscopic (IR, FIR, and EPR), thermal, and X-ray methods .
安全和危害
作用机制
Target of Action
It’s known that nitroheterocyclic compounds, like 4-nitro-2-picoline n-oxide, are often used as radiosensitizers in cancer radiotherapy .
Mode of Action
It’s known that nitroheterocyclic compounds can interact with biological targets through a variety of mechanisms, often involving the transfer of a nitro group .
Biochemical Pathways
It’s known that nitroheterocyclic compounds can interfere with various biochemical pathways, often related to dna repair and cell proliferation .
Pharmacokinetics
It’s known that nitroheterocyclic compounds generally have good bioavailability due to their ability to cross cell membranes .
Result of Action
As a radiosensitizer, it’s likely that it enhances the effectiveness of radiation therapy by making cancer cells more susceptible to radiation damage .
Action Environment
The action, efficacy, and stability of 4-Nitro-2-picoline N-oxide can be influenced by various environmental factors. For instance, it’s known that nitroheterocyclic compounds can be sensitive to light, heat, and pH . Therefore, these factors should be carefully controlled when using this compound.
属性
IUPAC Name |
2-methyl-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTIAVRPJGCXAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30203168 | |
| Record name | Pyridine, 2-methyl-4-nitro-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30203168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-2-picoline N-oxide | |
CAS RN |
5470-66-6 | |
| Record name | Pyridine, 2-methyl-4-nitro-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5470-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitro-2-picoline N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5470-66-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27962 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 2-methyl-4-nitro-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30203168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-4-nitropyridine N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Nitro-2-picoline N-oxide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HE74V4WGL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common applications of 2-methyl-4-nitropyridine N-oxide in chemical synthesis?
A: 2-Methyl-4-nitropyridine N-oxide serves as a versatile building block in organic synthesis. Its reactivity stems from the presence of the nitro group and the N-oxide moiety, enabling diverse chemical transformations. For example, it can be readily converted into the corresponding 4-chloro derivative, 4-chloro-2-picoline N-oxide, through reaction with reagents like phosphorus oxychloride []. This chloro derivative then acts as a substrate for nucleophilic substitution reactions, allowing the introduction of various substituents at the 4-position of the pyridine ring [, ]. This versatility makes it valuable for synthesizing a range of substituted pyridine derivatives, including potential pharmaceuticals and agrochemicals.
Q2: What is the significance of the crystal structure of 2-methyl-4-nitropyridine N-oxide?
A: The crystal structure of 2-methyl-4-nitropyridine N-oxide provides valuable insights into its molecular geometry and intermolecular interactions. The molecule adopts a planar conformation, indicating conjugation between the pyridine ring, nitro group, and N-oxide oxygen []. The crystal packing reveals the presence of C–H⋯O hydrogen bonds between the ring hydrogens and the oxygen atoms of the N-oxide and nitro groups. These interactions contribute to the stability of the crystal lattice and influence the compound's physical properties [].
Q3: How can 2-methyl-4-nitropyridine N-oxide be used in the synthesis of fusaric acid analogs?
A: 2-Methyl-4-nitropyridine N-oxide serves as a precursor for synthesizing fusaric acid analogs []. Specifically, it can be transformed into 5-butyl-2-methyl-4-nitropyridine N-oxide, a key intermediate in the synthesis of various 4-substituted fusaric acid derivatives. These derivatives are of interest for investigating structure-activity relationships and exploring their potential as dopamine β-hydroxylase inhibitors [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


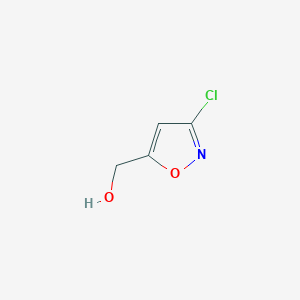


![Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI)](/img/structure/B19112.png)




![[Ethylsulfanyl-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide](/img/structure/B19125.png)
![(5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid](/img/structure/B19130.png)
